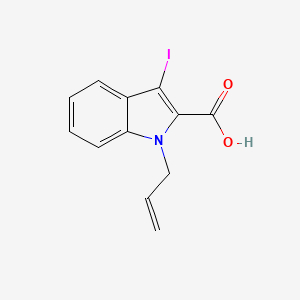

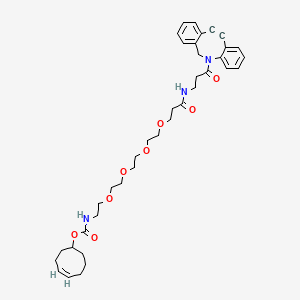

![molecular formula C33H43N7O8 B11830605 tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)

tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trypsin is a serine protease enzyme that plays a crucial role in the digestive systems of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. Trypsin is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine. This enzyme specifically cleaves peptide bonds at the carboxyl side of the amino acids lysine and arginine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trypsin is typically derived from animal sources, particularly from the pancreas of pigs or cattle. The enzyme can be extracted and purified through a series of steps involving homogenization, centrifugation, and chromatographic techniques. Recombinant DNA technology has also been employed to produce trypsin in microbial systems, providing an alternative to animal-derived sources .

Industrial Production Methods

In industrial settings, trypsin is produced by extracting it from the pancreas of slaughtered animals. The pancreas is homogenized, and the enzyme is isolated through a series of purification steps, including precipitation, centrifugation, and chromatography. Recombinant production methods involve inserting the gene encoding trypsin into microbial hosts such as Escherichia coli or yeast, which then produce the enzyme in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Trypsin primarily catalyzes the hydrolysis of peptide bonds, specifically targeting the carboxyl side of lysine and arginine residues. This hydrolytic activity is essential for protein digestion in the small intestine .

Common Reagents and Conditions

The enzymatic activity of trypsin is optimal at a pH range of 7.5 to 8.5 and a temperature of around 37°C. Common reagents used in trypsin reactions include buffers such as phosphate-buffered saline (PBS) and substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) for activity assays .

Major Products Formed

The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases in the digestive system .

Wissenschaftliche Forschungsanwendungen

Trypsin has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:

Protein Digestion: Trypsin is widely used in proteomics for the digestion of proteins into peptides, which are then analyzed by mass spectrometry

Cell Culture: Trypsin is used to dissociate adherent cells from culture surfaces, facilitating cell passage and subculturing.

Biotechnology: Trypsin is employed in various biotechnological processes, including the production of recombinant proteins and the development of enzyme-based assays

Medical Applications: Trypsin is used in wound healing and tissue repair, as well as in the treatment of inflammatory conditions

Wirkmechanismus

Trypsin exerts its effects by cleaving peptide bonds in proteins, specifically targeting the carboxyl side of lysine and arginine residues. The enzyme’s active site contains a catalytic triad consisting of histidine-57, aspartate-102, and serine-195, which work together to facilitate the nucleophilic attack on the peptide bond. This results in the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the cleaved peptide fragments .

Vergleich Mit ähnlichen Verbindungen

Trypsin belongs to the serine protease family, which includes other enzymes such as chymotrypsin and elastase. While trypsin specifically cleaves peptide bonds at lysine and arginine residues, chymotrypsin targets aromatic amino acids like phenylalanine, tyrosine, and tryptophan, and elastase cleaves at small, neutral amino acids such as alanine and valine. This substrate specificity distinguishes trypsin from other serine proteases and highlights its unique role in protein digestion .

Similar Compounds

Chymotrypsin: Cleaves at aromatic amino acids.

Elastase: Cleaves at small, neutral amino acids.

Thrombin: Involved in blood clotting and cleaves at arginine residues.

Plasmin: Involved in fibrinolysis and cleaves at lysine residues.

Trypsin’s specificity and efficiency make it an invaluable tool in both research and industrial applications, setting it apart from other proteases.

Eigenschaften

Molekularformel |

C33H43N7O8 |

|---|---|

Molekulargewicht |

665.7 g/mol |

IUPAC-Name |

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) |

InChI-Schlüssel |

RBKHOTLLIQRMRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)

![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)

![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)

![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)